Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate

Peptide Synthesis N-Methyl Amino Acid Coupling N-Carboxyanhydride

Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate, commonly designated Boc-N-Me-Ala-OMe, is a protected N-methyl amino acid derivative with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the α-nitrogen, an N-methyl substituent, and a C-terminal methyl ester, making it a versatile intermediate for solution-phase and solid-phase peptide synthesis (SPPS).

Molecular Formula C10H19NO4
Molecular Weight 217.265
CAS No. 130994-87-5
Cat. No. B2822852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate
CAS130994-87-5
Molecular FormulaC10H19NO4
Molecular Weight217.265
Structural Identifiers
SMILESCC(C(=O)OC)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3
InChIKeyWAXXSDTVMDEILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate (CAS 130994-87-5): A Protected N-Methyl Amino Acid Building Block for Peptide Synthesis


Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate, commonly designated Boc-N-Me-Ala-OMe, is a protected N-methyl amino acid derivative with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group on the α-nitrogen, an N-methyl substituent, and a C-terminal methyl ester, making it a versatile intermediate for solution-phase and solid-phase peptide synthesis (SPPS) . Its design facilitates the site-selective incorporation of N-methylalanine residues into peptide chains, which is a proven strategy for modulating peptide conformation, enhancing proteolytic stability, and improving membrane permeability .

Compatible with Boc-SPPS and TFA deprotection cycles
N-methylalanine for reported proteolytic stability enhancement in peptide research
Suppresses N-carboxyanhydride (NCA) by-product formation during coupling

Why Generic N-Protected Alanine Analogs Cannot Substitute for Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate


Attempts to substitute Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate with simpler N-Boc-alanine methyl ester (Boc-Ala-OMe, CAS 28875-17-4) or N-methylalanine methyl ester (H-N-Me-Ala-OMe, CAS 35023-55-3) fail due to fundamental differences in reactivity and synthetic compatibility. The Boc group is essential for orthogonal protection during SPPS, and its removal under acidic conditions (e.g., TFA) is well-established, while the N-methyl group introduces steric hindrance that alters coupling kinetics and reduces racemization at the α-carbon . Crucially, the combination of Boc and N-methyl protection on the same α-nitrogen eliminates the acidic N-H proton, thereby preventing an undesired side reaction: the formation of N-carboxyanhydride (NCA) by-products during activation, a pathway that compromises yield and purity when using Boc-protected secondary amino acids that retain an N-H [1]. This dual-protection architecture is not replicated by analogs lacking either the N-methyl or the Boc group, making direct substitution chemically invalid for demanding peptide coupling workflows.

Target
Boc-N-Me-Ala-OMe: Dual Boc/N-methyl protection suppresses NCA side reaction
Substitute
Boc-Ala-OMe (28875-17-4): Free N-H may form NCA by-products, reducing coupling yield
Target
Protected, stereochemically defined building block; stable storage
Substitute
H-N-Me-Ala-OMe·HCl (35023-55-3): Requires neutralization; variable chiral purity and stability
Target
Boc chemistry; acid-labile protection compatible with standard Boc-SPPS
Substitute
Fmoc-N-Me-Ala-OMe: Base-labile; may require different resin and risk ester hydrolysis

Quantitative Differentiation Evidence: Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate vs. Closest Analogs


Suppression of N-Carboxyanhydride (NCA) By-product Formation During Coupling Relative to Boc-Amino Acids

When Boc-protected amino acids with a free N-H are activated for coupling, they undergo a deleterious side reaction to form N-carboxyanhydrides (NCAs), significantly reducing coupling yields. This side reaction was explicitly shown to occur with Boc-N-methyl amino acids that retain an N-H, but is absent when the nitrogen is fully substituted as in Boc-N-Me-Ala-OMe [1]. In contrast, Z- and Fmoc-protective groups did not exhibit this NCA formation, highlighting a unique vulnerability of Boc-protected secondary amines that Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate circumvents by virtue of its N-methylation [1].

NCA Suppression
Class-level
No NCA formation vs. Boc-amino acids with free N-H
May reduce coupling by-products in Boc-SPPS
Yield improvement context-dependent
Peptide Synthesis N-Methyl Amino Acid Coupling N-Carboxyanhydride

Enhanced Conformational Control and Proteolytic Stability vs. Non-Methylated Boc-Ala-OMe

N-Methylation of amino acid residues is a widely documented strategy to enhance the proteolytic stability of peptides . While direct head-to-head stability data for Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate itself is limited, the class-level effect is well-established: peptides containing N-methylated amino acids exhibit increased resistance to enzymatic degradation compared to their non-methylated counterparts . For instance, N-methylation of alanine in peptide sequences has been shown to significantly reduce susceptibility to proteases, a benefit not conferred by standard Boc-Ala-OMe (CAS 28875-17-4) [1].

Proteolytic Stability
Class-level
N-methylation reported to enhance peptide resistance to proteases
May support peptide stability in research models
Sequence- and protease-dependent
Peptide Stability N-Methylation Proteolytic Resistance

Commercially Available Enantiomeric Purity vs. Racemic or Unprotected N-Methyl Alanine Analogs

Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate is commercially supplied with a purity specification of ≥95% to 98% from multiple vendors . The (S)-enantiomer is specifically designated in supplier catalogs, indicating stereochemical control during synthesis. In contrast, unprotected N-methyl alanine methyl ester (H-N-Me-Ala-OMe, CAS 35023-55-3) is often supplied as the hydrochloride salt with variable enantiomeric purity and lower storage stability . The Boc protection of Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate not only simplifies handling but also preserves chiral integrity during storage and downstream reactions [1].

Purity & Chirality
Cross-study
≥95% purity; (S)-enantiomer specified
Defined stereochemistry supports reproducible couplings
Supplier specification; verify upon receipt
Chiral Purity Enantiomeric Excess Procurement Specification

Orthogonal Deprotection Compatibility with Standard Boc-SPPS Workflows vs. Fmoc-N-Me-Ala-OMe

Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate is fully compatible with Boc/Bzl solid-phase peptide synthesis (SPPS) protocols, where the Boc group is removed using trifluoroacetic acid (TFA) while the methyl ester remains stable to these acidic conditions . This contrasts with Fmoc-protected N-methyl alanine methyl ester (Fmoc-N-Me-Ala-OMe), which requires basic deprotection conditions (piperidine) that can cause premature methyl ester hydrolysis or diketopiperazine formation [1]. The Boc strategy is preferred for base-sensitive peptides and for sequences prone to aggregation, where the acidic deprotection cycle offers practical advantages .

Boc-SPPS Compatibility
Class-level
Boc removed by TFA; methyl ester stable; compatible with Boc/Bzl SPPS
Direct integration into acidic deprotection workflows
Alternative to Fmoc for base-sensitive sequences
Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Optimal Research and Procurement Scenarios for Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate


Boc-SPPS of N-Methylated Peptide Therapeutics Requiring Enhanced Metabolic Stability

In peptide drug discovery programs where proteolytic stability is a critical parameter, Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate serves as the ideal building block for incorporating N-methylalanine residues via Boc-SPPS. The N-methyl group confers resistance to enzymatic degradation, while the Boc protection ensures compatibility with standard acidic deprotection cycles . This scenario is particularly relevant for the synthesis of peptide-based inhibitors, antimicrobial peptides, and peptide hormones where extended plasma half-life is desired [1].

Synthesis of Conformationally Constrained Peptidomimetics Requiring Steric Hindrance at Specific Residues

The N-methyl group on Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate introduces steric constraints that restrict backbone conformational freedom, promoting specific secondary structures such as β-turns or cis-amide bonds . This makes it valuable for synthesizing peptidomimetics where precise conformational control is required for target binding. Procurement of this compound over non-methylated analogs is justified when the desired peptide conformation requires N-methylation at the alanine position .

Laboratory-Scale Peptide Synthesis Where NCA By-product Suppression Is Critical for Yield and Purity

For research laboratories synthesizing peptides containing N-methylalanine at a scale where purification losses are costly, Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate offers the advantage of suppressing N-carboxyanhydride (NCA) formation during coupling activation . This inherent chemical feature reduces by-product formation compared to Boc-protected amino acids with free N-H groups, leading to cleaner crude products and higher isolated yields. This scenario directly addresses the procurement question of why this specific compound should be selected over less-substituted Boc-amino acid building blocks [1].

Academic and Industrial Peptide Core Facilities Maintaining Boc-SPPS Infrastructure

Core facilities and laboratories with established Boc-SPPS workflows require building blocks that integrate seamlessly into existing protocols. Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate is directly compatible with TFA-mediated deprotection, HF or TFMSA cleavage, and standard Boc-SPPS resins, eliminating the need for protocol re-optimization that would be required if switching to Fmoc-protected N-methyl alanine derivatives . For procurement managers, this compatibility translates to reduced downtime, consistent synthetic outcomes, and lower training overhead for laboratory personnel .

Application
Selection Property
Validation Focus
N-methyl peptide stability research
N-methylalanine incorporation with Boc protection
Proteolytic stability assays
Conformationally constrained peptidomimetics
Steric hindrance at alanine site
Secondary structure analysis (CD, NMR)
High-yield Boc-SPPS of N-methyl peptides
NCA by-product suppression
Crude purity and yield monitoring
Boc-SPPS workflow integration
TFA deprotection and resin compatibility
Protocol reproducibility and staff training
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